2-(2-Nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound features a nitrobenzamido substituent at the 2-position of the tetrahydrobenzothiophene core, which is critical for modulating its biological activity. Azomethine derivatives of this scaffold, synthesized via condensation reactions with aromatic aldehydes, are precursors to pyrimidine-fused analogs with cytostatic, anticancer, and antimycobacterial properties . Synthetic routes typically involve ethanol-mediated reactions, monitored by TLC and analyzed via HPLC, ensuring high purity (>95%) .
Properties
IUPAC Name |
2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-14(20)13-10-6-2-4-8-12(10)24-16(13)18-15(21)9-5-1-3-7-11(9)19(22)23/h1,3,5,7H,2,4,6,8H2,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFSXNWSBGMSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the nitrobenzamido group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations. For instance, the Friedel-Crafts acylation reaction can be employed to introduce the acyl group, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
2-(2-Nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can interact with enzymes and receptors, leading to various biological effects. The benzothiophene ring can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 2-(2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is influenced by its substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene-3-carboxamide Derivatives
Key Observations:
Structural Influence on Activity: Electron-Withdrawing Groups: The nitro group in the target compound may enhance DNA-binding or enzyme inhibition compared to electron-donating groups (e.g., methoxy in ). Fluorinated Groups: The trifluoroacetyl and trifluoromethylpyrazole analogs exhibit higher metabolic stability due to fluorine’s electronegativity and lipophilicity.
Synthetic Flexibility: Ethanol-mediated condensation is common for azomethine derivatives , while acylations (e.g., TFAA in ) require harsher conditions. Heterocyclization with glacial acetic acid/DMSO yields pyrimidine-fused derivatives with enhanced tyrosinase inhibition .
Biological Activity Trends: Anticancer/Antimycobacterial: Predicted for the target compound via PASS Online , aligning with cytostatic effects in related azomethines . Antimicrobial: 2-Fluorophenyl and 4-methoxyphenyl derivatives show antibacterial/fungal activity , likely due to membrane disruption.
Physicochemical Properties :
Biological Activity
The compound 2-(2-Nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 285.35 g/mol
The compound features a benzothiophene core with a nitrobenzamide substituent, which may influence its biological interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzothiophene derivatives. A notable study synthesized various 2-amino-N'-substituted derivatives and assessed their effectiveness against multiple bacterial strains. The results indicated that compounds with nitro substitutions exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
Cytotoxic Effects
Research into the cytotoxic effects of benzothiophene derivatives has shown promising results. In vitro assays demonstrated that certain derivatives, including those similar to this compound, displayed cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Enzyme Inhibition
Benzothiophene derivatives have also been investigated for their potential as enzyme inhibitors. For example, studies have indicated that these compounds can inhibit certain enzymes involved in cancer progression. The inhibition of cyclooxygenase (COX) enzymes has been particularly noted, suggesting anti-inflammatory properties that could be beneficial in therapeutic applications .
Study 1: Antimicrobial Evaluation
In a study published in ResearchGate, researchers synthesized several benzothiophene derivatives and tested their antimicrobial efficacy using the disk diffusion method. The results showed that the compound exhibited a zone of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Study 2: Cytotoxicity Assessment
Another study focused on evaluating the cytotoxic effects of various benzothiophene derivatives on human cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells with an IC50 value of 15 µM, indicating significant cytotoxicity that warrants further investigation into its mechanisms of action and potential therapeutic uses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus & E. coli | |
| Cytotoxicity | Induction of apoptosis in MCF-7 | |
| Enzyme Inhibition | COX enzyme inhibition |
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 20 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
